molecular formula C11H18O3 B2570662 2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid CAS No. 1864016-44-3

2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B2570662
CAS No.: 1864016-44-3
M. Wt: 198.262
InChI Key: QVNRMKWKXMLDGZ-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H18O3 It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with diethyl oxalate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to hydrolysis and decarboxylation to yield the desired compound. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol or cyclohexane derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the oxolane ring, making it less versatile in certain applications.

    2-(Tetrahydrofuran-2-yl)cyclohexane-1-carboxylic acid: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both a cyclohexane ring and an oxolane ring, which confer distinct chemical and physical properties. This dual-ring structure allows for a broader range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

2-(oxolan-2-yl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h8-10H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNRMKWKXMLDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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